![molecular formula C20H18N4O B5774525 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine may exert its anticancer activity by inhibiting the Akt/mTOR signaling pathway, inducing apoptosis, and inhibiting cell proliferation. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported to have various biochemical and physiological effects. Studies have shown that 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can induce cell cycle arrest and apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in vivo. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments, including its ease of synthesis and its potential anticancer activity. However, 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine also has limitations, including its poor solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in the treatment of inflammatory diseases and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and to determine its potential toxicity and side effects.
Synthesis Methods
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with 2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-18(15-8-10-16(25-2)11-9-15)20-22-12-17(19(21)24(20)23-13)14-6-4-3-5-7-14/h3-12H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUHOVHUIBHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.